

A Technical Guide to the Physicochemical Properties of Boc-3-iodo-L-tyrosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-3-iodo-L-tyrosine*

Cat. No.: *B112932*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-3-iodo-L-tyrosine (**Boc-3-iodo-L-tyrosine**) is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and pharmaceutical sciences. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of an iodinated tyrosine residue into peptide chains. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α -amino function enhances stability and solubility in organic solvents, facilitating its use in synthetic protocols.^[1] The iodine atom on the phenolic ring offers unique properties, making it a valuable tool for developing targeted therapeutics, radiolabeled compounds for imaging applications, and for studying protein-protein interactions.^[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols, and key applications.

Physicochemical Properties

The fundamental physicochemical characteristics of **Boc-3-iodo-L-tyrosine** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	71400-63-0	[1]
Molecular Formula	C ₁₄ H ₁₈ INO ₅	[1]
Molecular Weight	407.21 g/mol	[1]
Appearance	Solid	[2]
Melting Point	82-90 °C	[1]
Optical Rotation	$[\alpha]^{25}_D = +41 \pm 2^\circ$ (c=1 in Dioxane)	[1]
Purity (Typical)	≥ 98% (by HPLC)	[1]
Solubility	Soluble in organic solvents like methanol and DMSO. [3] Less soluble in water. [3]	
Storage Conditions	0-8 °C, Sealed in dry, Keep in dark place	[1]

Core Applications in Research and Development

Boc-3-iodo-L-tyrosine is a versatile reagent with several key applications:

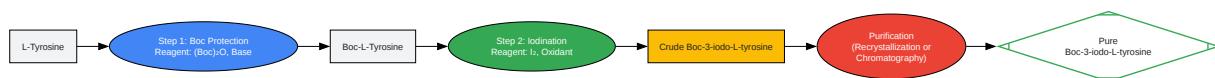
- Peptide Synthesis: It is a fundamental building block for introducing iodinated tyrosine residues into peptides.[\[1\]](#) This modification can enhance the biological activity or serve as a handle for further chemical modification.
- Drug Development: The compound is utilized to create pharmaceuticals that target specific biological pathways.[\[1\]](#) Modifying tyrosine residues within a peptide therapeutic can improve efficacy and selectivity.[\[1\]](#)
- Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it invaluable for developing radiolabeled peptides and compounds for diagnostic imaging techniques like SPECT and PET, particularly in oncology.[\[1\]](#)

- Bioconjugation: It serves as a linker to attach biomolecules to other entities, such as imaging agents or drug payloads, to improve targeted delivery.[1]

Experimental Protocols

The following sections provide representative methodologies for the synthesis and analysis of **Boc-3-iodo-L-tyrosine** and its application in peptide synthesis.

Synthesis of Boc-3-iodo-L-tyrosine: A Representative Workflow


The synthesis of **Boc-3-iodo-L-tyrosine** is typically a two-step process starting from L-tyrosine. First, the α -amino group is protected with a Boc group, followed by the regioselective iodination of the aromatic ring.

Step 1: N-Boc Protection of L-Tyrosine This protocol is adapted from general procedures for Boc protection of amino acids.[4][5]

- **Dissolution:** Dissolve L-Tyrosine in an aqueous solution of a base like sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3).[4]
- **Addition of Boc Anhydride:** Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) in a suitable organic solvent (e.g., dioxane) dropwise while stirring vigorously.[4]
- **Reaction:** Allow the mixture to warm to room temperature and stir overnight.
- **Workup:** Wash the reaction mixture with a non-polar organic solvent (e.g., ether) to remove unreacted $(\text{Boc})_2\text{O}$.
- **Acidification & Extraction:** Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl or KHSO_4) to a pH of approximately 3-4 to precipitate the N-Boc-L-tyrosine product.[4][5]
- **Isolation:** Extract the product with an organic solvent like ethyl acetate.[4] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and remove the solvent under reduced pressure to yield Boc-L-tyrosine.

Step 2: Iodination of N-Boc-L-tyrosine This step involves electrophilic aromatic substitution on the activated phenolic ring.

- Reaction Setup: Dissolve the N-Boc-L-tyrosine in a suitable solvent.
- Iodinating Agent: Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of sodium iodide (NaI) and an oxidizing agent (e.g., sodium hypochlorite), to the solution. The reaction is often buffered to control pH.
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.
- Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **Boc-3-iodo-L-tyrosine**.[6]

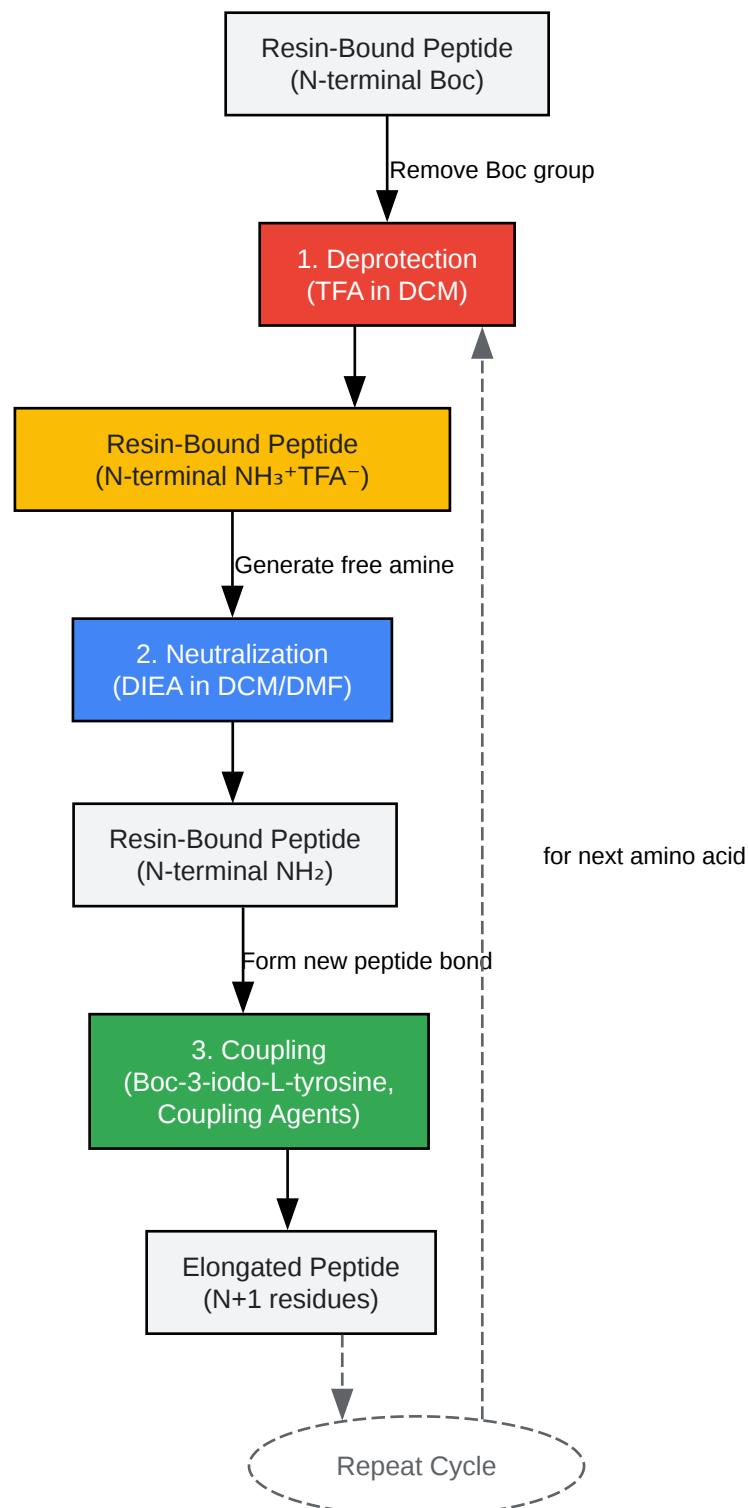
[Click to download full resolution via product page](#)

Representative synthesis workflow for **Boc-3-iodo-L-tyrosine**.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) HPLC is a standard method to assess the purity of **Boc-3-iodo-L-tyrosine**.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).[7]
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7]


- Gradient: A typical linear gradient from 5% B to 95% B over 20-30 minutes.[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine aromatic ring).[7]
- Injection Volume: 10 μ L.[7]

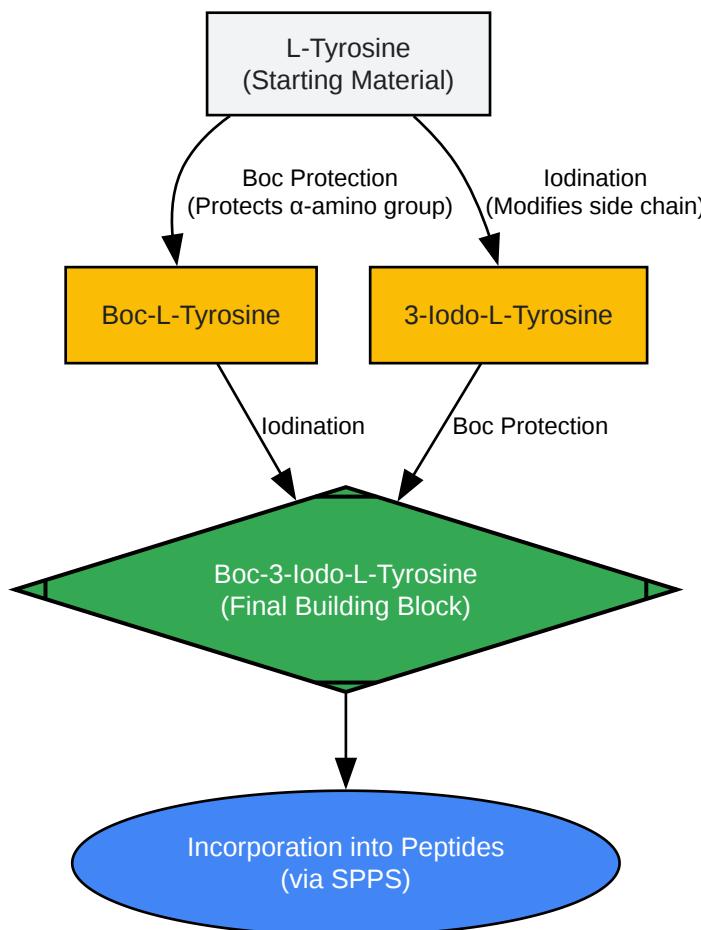
Nuclear Magnetic Resonance (NMR) Spectroscopy 1 H NMR spectroscopy is used to confirm the chemical structure. While specific data for the Boc-protected version is not readily available, the expected shifts can be inferred from the parent compound, 3-iodo-L-tyrosine.[8]

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD).[8]
- Expected 1 H NMR Signals:
 - Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.8 ppm) showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
 - α -Proton: A multiplet around 4.0-4.5 ppm.
 - β -Protons: Diastereotopic protons appearing as multiplets around 2.9-3.2 ppm.
 - Boc Group Protons: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-3-iodo-L-tyrosine is primarily used in Boc-chemistry SPPS. The cyclical process involves deprotection, neutralization, and coupling steps to build the peptide chain on a solid support.[9]

[Click to download full resolution via product page](#)


General workflow for a Boc-SPPS cycle protocol.

General Boc-SPPS Cycle Protocol

- Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[9]
- Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.[10][11]
- Washing: The resin is washed thoroughly with DCM and/or dimethylformamide (DMF) to remove TFA and the cleaved Boc group.
- Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.[9]
- Coupling: The **Boc-3-iodo-L-tyrosine** (2-4 equivalents) is pre-activated with a coupling agent (e.g., HBTU/HOBt) and added to the resin-bound peptide. The reaction is agitated for 1-2 hours until completion, which can be monitored by a Kaiser (ninhydrin) test.[9]
- Final Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.[9]

Logical Relationships and Derivatives

The synthesis and application of **Boc-3-iodo-L-tyrosine** are based on the stepwise modification of the parent amino acid, L-tyrosine. Each modification serves a specific purpose in the context of peptide synthesis.

[Click to download full resolution via product page](#)

Logical pathway from L-Tyrosine to its use in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]

- 5. [benchchem.com](#) [benchchem.com]
- 6. [benchchem.com](#) [benchchem.com]
- 7. [benchchem.com](#) [benchchem.com]
- 8. [benchchem.com](#) [benchchem.com]
- 9. [benchchem.com](#) [benchchem.com]
- 10. [peptide.com](#) [peptide.com]
- 11. [chempep.com](#) [chempep.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Boc-3-iodo-L-tyrosine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112932#what-are-the-physicochemical-properties-of-boc-3-iodo-l-tyrosine\]](https://www.benchchem.com/product/b112932#what-are-the-physicochemical-properties-of-boc-3-iodo-l-tyrosine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com